Cas no 2229659-77-0 (6-(1H-1,3-benzodiazol-2-yl)hex-3-en-2-amine)
6-(1H-1,3-benzodiazol-2-yl)hex-3-en-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2229659-77-0
- 6-(1H-1,3-benzodiazol-2-yl)hex-3-en-2-amine
- EN300-1733440
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- Inchi: 1S/C13H17N3/c1-10(14)6-2-5-9-13-15-11-7-3-4-8-12(11)16-13/h2-4,6-8,10H,5,9,14H2,1H3,(H,15,16)/b6-2+
- InChI Key: USJDTCDOUVYTAV-QHHAFSJGSA-N
- SMILES: N1C2C=CC=CC=2N=C1CC/C=C/C(C)N
Computed Properties
- Exact Mass: 215.142247555g/mol
- Monoisotopic Mass: 215.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 54.7Ų
6-(1H-1,3-benzodiazol-2-yl)hex-3-en-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1733440-0.05g |
6-(1H-1,3-benzodiazol-2-yl)hex-3-en-2-amine |
2229659-77-0 | 0.05g |
$1056.0 | 2023-09-20 | ||
| Enamine | EN300-1733440-0.1g |
6-(1H-1,3-benzodiazol-2-yl)hex-3-en-2-amine |
2229659-77-0 | 0.1g |
$1106.0 | 2023-09-20 | ||
| Enamine | EN300-1733440-0.25g |
6-(1H-1,3-benzodiazol-2-yl)hex-3-en-2-amine |
2229659-77-0 | 0.25g |
$1156.0 | 2023-09-20 | ||
| Enamine | EN300-1733440-0.5g |
6-(1H-1,3-benzodiazol-2-yl)hex-3-en-2-amine |
2229659-77-0 | 0.5g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1733440-1.0g |
6-(1H-1,3-benzodiazol-2-yl)hex-3-en-2-amine |
2229659-77-0 | 1g |
$1256.0 | 2023-06-04 | ||
| Enamine | EN300-1733440-2.5g |
6-(1H-1,3-benzodiazol-2-yl)hex-3-en-2-amine |
2229659-77-0 | 2.5g |
$2464.0 | 2023-09-20 | ||
| Enamine | EN300-1733440-5.0g |
6-(1H-1,3-benzodiazol-2-yl)hex-3-en-2-amine |
2229659-77-0 | 5g |
$3645.0 | 2023-06-04 | ||
| Enamine | EN300-1733440-10.0g |
6-(1H-1,3-benzodiazol-2-yl)hex-3-en-2-amine |
2229659-77-0 | 10g |
$5405.0 | 2023-06-04 | ||
| Enamine | EN300-1733440-1g |
6-(1H-1,3-benzodiazol-2-yl)hex-3-en-2-amine |
2229659-77-0 | 1g |
$1256.0 | 2023-09-20 | ||
| Enamine | EN300-1733440-5g |
6-(1H-1,3-benzodiazol-2-yl)hex-3-en-2-amine |
2229659-77-0 | 5g |
$3645.0 | 2023-09-20 |
6-(1H-1,3-benzodiazol-2-yl)hex-3-en-2-amine Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 6-(1H-1,3-benzodiazol-2-yl)hex-3-en-2-amine
Latest Research Insights on 6-(1H-1,3-benzodiazol-2-yl)hex-3-en-2-amine (CAS: 2229659-77-0) in Chemical Biology and Pharmaceutical Applications
The compound 6-(1H-1,3-benzodiazol-2-yl)hex-3-en-2-amine (CAS: 2229659-77-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies have highlighted the compound's role as a versatile scaffold for the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a core structure for designing inhibitors of the p53-MDM2 interaction, a critical pathway in cancer therapeutics. The researchers utilized structure-activity relationship (SAR) studies to optimize the compound's binding affinity, achieving nanomolar inhibition levels in vitro.
From a synthetic chemistry perspective, novel routes for the preparation of 6-(1H-1,3-benzodiazol-2-yl)hex-3-en-2-amine have been developed to improve yield and purity. A recent patent (WO2023056123) describes an efficient three-step synthesis starting from commercially available benzimidazole derivatives, with an overall yield of 68%. This advancement addresses previous challenges in large-scale production, making the compound more accessible for preclinical studies.
Pharmacological investigations have revealed interesting dual-activity properties of this molecule. Research published in ACS Chemical Biology (2024) demonstrated that derivatives of 2229659-77-0 show both kinase inhibitory activity (particularly against JAK2 and FLT3) and histone deacetylase (HDAC) modulating effects. This unique polypharmacological profile suggests potential applications in treating hematological malignancies where these pathways are often dysregulated.
In drug delivery applications, the benzimidazole moiety of 6-(1H-1,3-benzodiazol-2-yl)hex-3-en-2-amine has been exploited for developing pH-sensitive prodrugs. A recent study in Molecular Pharmaceutics (2024) reported its conjugation with anticancer agents to create tumor microenvironment-responsive drug delivery systems, showing enhanced tumor accumulation and reduced systemic toxicity in murine models.
Ongoing clinical translation efforts are focusing on optimizing the pharmacokinetic properties of lead compounds derived from this scaffold. Current challenges being addressed include improving metabolic stability and oral bioavailability, with several research groups reporting progress in structural modifications that maintain activity while enhancing drug-like properties.
Looking forward, the unique chemical features of 2229659-77-0 continue to inspire innovative applications beyond its current uses. Emerging research suggests potential in neurodegenerative disease therapeutics, with preliminary data showing neuroprotective effects in cellular models of Parkinson's disease. The compound's ability to cross the blood-brain barrier, combined with its multifunctional activity, positions it as a promising candidate for central nervous system drug development.
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